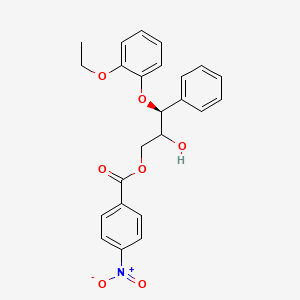

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest is a multifaceted molecule that finds relevance in various chemical and pharmacological studies. Its structure comprises functional groups that allow for diverse chemical reactions and interactions, making it a subject of interest in synthetic chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves highly diastereoselective arylation processes, utilizing optically active acids and pivalaldehyde with halonitrobenzenes to yield arylation products. These processes highlight the compound's potential for enantioselective synthesis and the production of substituted benzylic acids and nitrobenzophenones through reduction and oxidative decarboxylation steps (Barroso et al., 2004).

Molecular Structure Analysis

Structural analyses are crucial in understanding the compound's behavior in various environments. X-ray diffraction techniques are commonly used to elucidate molecular and solid-state structures, revealing intricate details about molecular conformation and intermolecular interactions. For instance, the synthesis and characterization of closely related compounds often involve identifying crystal systems and cell parameters to understand the molecule's geometry and hydrogen bonding patterns (Kavitha et al., 2006).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its functional groups, leading to various reactions, including arylation, reduction, and hydrolysis. These reactions are pivotal in synthesizing pharmacologically relevant molecules and understanding the compound's behavior under different chemical conditions. Studies on similar molecules have explored the reactivity of nitro groups and the synthesis of benzoxazinone derivatives, demonstrating the compound's versatility in chemical transformations (Mironov et al., 2013).

Physical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and crystal packing, are influenced by its molecular structure. Investigations into related compounds provide insights into how variations in substituents affect these properties, offering valuable information for designing materials with desired physical characteristics (Lu & He, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for the compound's applications in synthesis and material science. Studies on related molecules shed light on the effects of substituents on mesomorphic properties and the role of nitro groups in influencing reactivity and stability (Sugiura et al., 1991).

Aplicaciones Científicas De Investigación

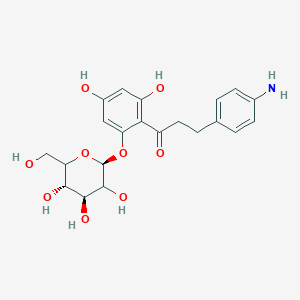

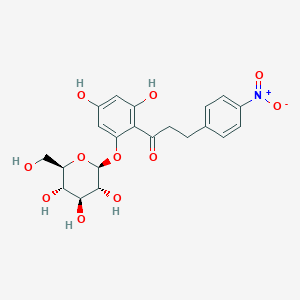

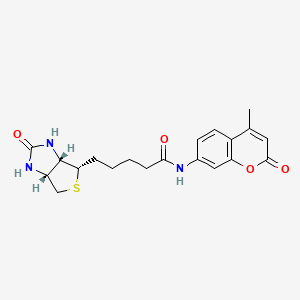

Antioxidant Activity and Health Benefits

Phenolic compounds, such as resveratrol and hydroxycinnamates, are known for their antioxidant properties, which have been extensively studied for their health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have explored various phenolic compounds' roles in reducing oxidative stress and inflammation, suggesting their potential in preventing chronic diseases (Chimento et al., 2019; Shahidi & Chandrasekara, 2010).

Environmental Applications

Phenolic compounds have also been investigated for their occurrence in the environment and their impact. For example, novel brominated flame retardants (NBFRs) have been studied for their presence in indoor air, dust, and consumer goods, underscoring the need for research on their environmental fate and toxicity (Zuiderveen et al., 2020).

Methodological Advances in Antioxidant Measurement

Analytical methodologies for determining the antioxidant activity of phenolic compounds have been reviewed, highlighting critical tests such as the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assays. These methodologies are essential for understanding the antioxidant capacity of compounds, including phenolic structures (Munteanu & Apetrei, 2021).

Winemaking and Polyphenols

The presence of polyphenols like resveratrol in grapes and wine, and their implications for human health, have been subjects of significant interest. Research has focused on enhancing these compounds' concentrations in wine through viticulture and winemaking processes to bolster potential health benefits (Pastor et al., 2019).

Propiedades

IUPAC Name |

[(3S)-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO7/c1-2-30-21-10-6-7-11-22(21)32-23(17-8-4-3-5-9-17)20(26)16-31-24(27)18-12-14-19(15-13-18)25(28)29/h3-15,20,23,26H,2,16H2,1H3/t20?,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDILXXVWAWRMBW-AKRCKQFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H](C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45039171 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)